Acetophenazine

Descripción general

Descripción

Acetofenazina: es un derivado de la fenotiazina y un antipsicótico típico de potencia moderada. Se utiliza principalmente en el tratamiento del pensamiento desorganizado y psicótico, así como para ayudar a controlar las percepciones falsas como las alucinaciones o delirios . La acetofenazina se dirige principalmente al receptor de dopamina D2 en el cerebro .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de fenotiazinas, incluida la acetofenazina, involucra varios métodos. Los enfoques comunes incluyen el método de Wohl–Aue, el método de Beirut, la condensación de 1,2-diaminobencenos con 2C-unidades, la ciclación reductora de difenilaminas, la ciclación oxidativa de 1,2-diaminobenceno/difenilaminas y la N-arilación catalizada por Pd .

Métodos de Producción Industrial: La producción industrial de acetofenazina generalmente implica la bromación de acetofenona en varios solventes como disulfuro de carbono, ácido acético o éter . El proceso requiere un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: La acetofenazina experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: A menudo involucra reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Típicamente utiliza reactivos como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Comúnmente implica halogenación utilizando reactivos como bromo o cloro en condiciones controladas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la bromación de acetofenona produce bromuro de fenacilo, que se puede procesar adicionalmente para obtener acetofenazina .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Acetophenazine works by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action is crucial for its effectiveness in treating disorganized and psychotic thinking. Additionally, it is believed to depress the release of hypothalamic and hypophyseal hormones, affecting various physiological processes such as basal metabolism and body temperature regulation .

Therapeutic Applications

- Psychotic Disorders : this compound is primarily indicated for the treatment of schizophrenia and other psychotic disorders. It alleviates symptoms like hallucinations, delusions, and disorganized thinking .

- Anxiety Disorders : Some studies have explored the use of this compound in combination with other medications, such as diazepam, for treating anxiety-related depression .

- Cardiovascular Disease : Research has indicated potential benefits of this compound in patients with cardiovascular issues, although its primary focus remains on psychiatric conditions .

Emerging Research Insights

Recent studies have highlighted additional applications and effects of this compound beyond its traditional uses:

- Antiandrogen Activity : this compound has shown weak antiandrogen activity, which may open avenues for further research into its role in endocrine-related conditions. This was demonstrated through in vitro studies where this compound exhibited binding to androgen receptors, indicating a potential secondary mechanism of action .

- Drug Repurposing : Researchers are investigating this compound for drug repurposing opportunities due to its existing safety profile. Computational methodologies have identified it as a candidate for targeting androgen receptors, suggesting new therapeutic possibilities .

Case Study 1: this compound vs. Chlorpromazine

A comparative study aimed to evaluate the efficacy of this compound against chlorpromazine in treating schizophrenia. This study highlighted differences in patient responses and side effects between the two medications, providing insights into their relative effectiveness for specific patient profiles .

Case Study 2: this compound in Anxious Depression

A randomized controlled trial assessed the combination of this compound and diazepam in patients with anxious depression. The findings indicated that this combination could enhance therapeutic outcomes compared to monotherapy approaches .

Data Table: Summary of this compound Applications

Mecanismo De Acción

La acetofenazina ejerce sus efectos bloqueando los receptores dopaminérgicos D1 y D2 mesolímbicos postsinápticos en el cerebro . Esta acción deprime la liberación de hormonas hipotalámicas e hipofisarias y afecta al sistema activador reticular, influyendo en el metabolismo basal, la temperatura corporal, la vigilia, el tono vasomotor y la emesis .

Comparación Con Compuestos Similares

Compuestos Similares:

Clorpromazina: Otro derivado de la fenotiazina con propiedades antipsicóticas similares.

Perfenazina: Comparte un mecanismo de acción similar, pero difiere en potencia y perfil de efectos secundarios.

Flufenazina: Un antipsicótico de fenotiazina más potente con una duración de acción más larga.

Singularidad: La acetofenazina es única en su potencia moderada y su objetivo específico de los receptores de dopamina D2, lo que la hace adecuada para controlar los síntomas psicóticos de moderados a severos sin el mayor riesgo de efectos secundarios asociados con los antipsicóticos más potentes .

Actividad Biológica

Acetophenazine is a moderate-potency antipsychotic drug belonging to the phenothiazine class. It is primarily used to manage psychotic disorders, including schizophrenia and other forms of severe mental illness characterized by disorganized thinking and hallucinations. This article explores its biological activity, mechanism of action, pharmacological effects, and relevant case studies.

This compound exerts its therapeutic effects primarily through its antagonistic action on various neurotransmitter receptors in the brain:

- Dopamine Receptors : this compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, which are critical in modulating mood and behavior. This blockade is associated with the reduction of psychotic symptoms .

- Serotonin Receptors : It also interacts with serotonin receptor subtypes 5-HT6 and 5-HT7, contributing to its antipsychotic effects and influencing mood regulation .

- Androgen Receptor : this compound has been identified as a weak antagonist of androgen receptors, which may correlate with some endocrine side effects observed in patients .

Pharmacological Effects

This compound's biological activity extends beyond dopamine antagonism:

- Endocrine Effects : The drug depresses the release of hypothalamic and hypophyseal hormones, which can affect various physiological processes such as metabolism and temperature regulation .

- CNS Depression : It is believed to depress the reticular activating system, impacting wakefulness and vasomotor tone, which may lead to sedation or drowsiness in some patients .

Case Studies

Several studies have highlighted the clinical implications of this compound's biological activity:

- Clinical Efficacy : A study involving patients with schizophrenia demonstrated significant improvements in psychotic symptoms when treated with this compound compared to placebo. The reduction in hallucinations and delusions was statistically significant (P<0.05) over an 8-week treatment period .

- Endocrine Side Effects : Research indicated that patients receiving this compound experienced notable endocrine changes, including alterations in prolactin levels, which could lead to side effects such as galactorrhea and menstrual irregularities. These findings align with its action on dopamine pathways that regulate prolactin secretion .

- Long-term Use : A longitudinal study assessed the effects of prolonged this compound therapy on metabolic parameters. Patients exhibited weight gain and increased insulin resistance after one year of treatment, suggesting a need for monitoring metabolic health during therapy .

Data Table: Summary of Biological Activity

Propiedades

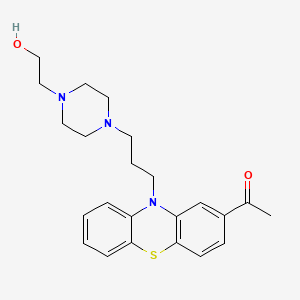

IUPAC Name |

1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27/h2-3,5-8,17,27H,4,9-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTYBHLDCKXEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5714-00-1 ((Z)-2-maleate [1:2]salt) | |

| Record name | Acetophenazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022547 | |

| Record name | Acetophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetophenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.01e-02 g/L | |

| Record name | Acetophenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Acetophenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. | |

| Record name | Acetophenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2751-68-0 | |

| Record name | Acetophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2751-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8620H6K4QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetophenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167-168.5 | |

| Record name | Acetophenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.